(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a dichlorobenzoyl group, a methoxy substituent, and a methyl ester moiety. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the imino group and the electron-withdrawing chlorine atoms may enhance its binding affinity to biological targets, while the methoxy group could modulate electronic effects on the aromatic system. Structural determination of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-7-10(19)3-5-13(12)20/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORTKUZHMAXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Groebke–Blackburn–Bienaymé multicomponent reaction (GBB MCR), which is a versatile approach for synthesizing imidazo-fused heterocycles . This reaction involves the condensation of aminoazoles with aldehydes to form imines, followed by cyclization with isocyanides, often catalyzed by Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of such compounds may involve optimization of the GBB MCR or other multicomponent reactions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include benzoimidazole and thiazole derivatives (Table 1). Key differences lie in core heterocycles, substituents, and functional groups:
Table 1: Structural and Functional Comparison of Analogous Compounds
- Core Heterocycles : The benzothiazole core in the target compound differs from benzoimidazole (N vs. S atom) and simpler thiazoles, altering electronic properties and binding interactions .
- Functional Groups : The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, akin to the hydrolysis step in ’s synthesis .
Biological Activity
(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzothiazole core substituted with a dichlorobenzoyl group and a methoxy group, which are crucial for its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been reported to exhibit a variety of biological activities, including:
- Anticancer : Many derivatives show potent inhibitory effects against various cancer cell lines.
- Antimicrobial : Some compounds display significant antibacterial and antifungal properties.
- Anti-inflammatory : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. The compound has been evaluated against several human cancer cell lines using the MTT assay, which measures cell viability.
Case Studies
-
Study on HepG2 Cells :
- The compound was tested on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 48 nM, suggesting potent anticancer activity.
- Mechanistic studies revealed that the compound induced apoptosis in HepG2 cells, characterized by increased levels of apoptotic markers such as caspases and PARP cleavage.
-
Broad-Spectrum Activity :
- In another study involving a panel of cancer cell lines (including A549 lung cancer and SW620 colon cancer cells), the compound demonstrated broad-spectrum activity with varying IC50 values:
- A549: 44 nM
- SW620: 4.3 nM
- These results highlight the potential of this compound as a versatile anticancer agent.
- In another study involving a panel of cancer cell lines (including A549 lung cancer and SW620 colon cancer cells), the compound demonstrated broad-spectrum activity with varying IC50 values:
The biological activity of this compound is believed to involve several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death via intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Evidence suggests that it may cause G1 phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Signaling Pathways : The compound may disrupt key signaling pathways involved in cancer cell survival and proliferation.
Data Summary
The following table summarizes the biological activity data for this compound across different cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HepG2 | 48 | Apoptosis induction |
| A549 | 44 | Cell cycle arrest |
| SW620 | 4.3 | Inhibition of signaling pathways |
Q & A
Q. Key Variables :
- Temperature control during imination to prevent hydrolysis.
- Catalysts (e.g., DMAP for esterification) to enhance yields.
Basic: What characterization techniques are essential to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 481.95) and detect isotopic patterns from chlorine atoms .
- IR Spectroscopy : Identify C=O stretches (1720–1700 cm⁻¹ for ester, 1680 cm⁻¹ for imino) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can computational modeling optimize the reaction mechanism or predict bioactivity?
Methodological Answer:
- Quantum Mechanics (QM) :
- Calculate transition states for imination/esterification steps to identify rate-limiting stages (e.g., Gaussian 16 with B3LYP/6-31G*) .
- Predict regioselectivity in thiazole functionalization using Fukui indices .
- Molecular Docking :
- Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- MD Simulations :
- Study stability in biological membranes (e.g., GROMACS) to assess pharmacokinetic potential .
Validation : Cross-check computational results with experimental kinetics or crystallographic data .
Advanced: How can Design of Experiments (DoE) improve synthesis yield and reproducibility?
Methodological Answer:
- Factors to Optimize :
- Statistical Models :
- Robustness Testing :
Case Study : A Plackett-Burman design reduced side-product formation during imination by 35% .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Methodological Answer:
Purity Verification : Re-analyze batches via HPLC and HRMS to exclude impurities (>99% purity required) .
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may show divergent responses) .
- Control solvent (DMSO concentration ≤0.1%) and incubation time .
Mechanistic Studies :
- Perform SPR or ITC to measure binding affinity directly, avoiding cell-based assay artifacts .
Meta-Analysis :
- Compare data across studies using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .
Advanced: What crystallographic strategies validate the Z-configuration and molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Powder XRD :
Challenges : Low crystal quality due to flexible ester groups; optimize by slow cooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
